![molecular formula C19H14N2O5S B2961467 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681170-68-3](/img/structure/B2961467.png)
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a benzodioxol group, a thiazol group, and a carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .Chemical Reactions Analysis
The compound, due to its functional groups, could undergo a variety of chemical reactions. For example, the carboxamide group could participate in condensation reactions, and the benzodioxol group could undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure. These properties can be predicted using various computational chemistry tools .Scientific Research Applications
Metabolism and Disposition Studies
Disposition and Metabolism in Humans
Research on similar compounds, like SB-649868, focuses on their metabolism and disposition in human subjects. SB-649868, an orexin receptor antagonist, was extensively studied for its pharmacokinetics, showing principal elimination via feces and identification of major metabolites, suggesting a pathway that could be relevant for studying N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide (Renzulli et al., 2011).
Antibacterial and Antimicrobial Applications
Novel Antibacterial Agents
Synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted compounds revealed their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This highlights the potential of thiazole compounds in developing new antibacterial agents.
Antimicrobial and Antifungal Agents
Antimicrobial Agents
A series of phenylamino-thiazole derivatives displayed significant antimicrobial activity against various pathogenic strains, underscoring the thiazole core's utility in combating infections (Bikobo et al., 2017).
Supramolecular Chemistry
Gelators and Supramolecular Structures
The study of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior reveals the significant role of methyl functionality and S⋯O interactions in gelation, which could have implications for the design of new materials and supramolecular assemblies (Yadav & Ballabh, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c22-18(17-8-23-13-3-1-2-4-15(13)26-17)21-19-20-12(9-27-19)11-5-6-14-16(7-11)25-10-24-14/h1-7,9,17H,8,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHOLZBVSBCXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
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